tert-butyl (2S)-2-bromopropanoate

Catalog No.
S6539314
CAS No.
98104-35-9
M.F
C7H13BrO2
M. Wt
209.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (2S)-2-bromopropanoate

CAS Number

98104-35-9

Product Name

tert-butyl (2S)-2-bromopropanoate

IUPAC Name

tert-butyl (2S)-2-bromopropanoate

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m0/s1

InChI Key

CVAWKJKISIPBOD-YFKPBYRVSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)Br

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)Br

tert-Butyl (2S)-2-bromopropanoate is an organic compound with the molecular formula C7H13BrO2C_7H_{13}BrO_2 and a molecular weight of 209.08 g/mol. It is characterized by the presence of a bromine atom attached to the second carbon of a propanoate chain, which is further substituted with a tert-butyl group. This compound is typically used in various

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles through SN2S_N2 mechanisms, leading to the formation of different derivatives. For example, reactions with amines can yield amides.
  • Elimination Reactions: Under basic conditions, tert-butyl (2S)-2-bromopropanoate can undergo elimination to form alkenes. This process typically involves the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms.
  • Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents, transforming the compound into an alcohol.
  • Chiral Recognition: The compound has been studied for its chiral recognition properties in reactions involving enolates, demonstrating its utility in asymmetric synthesis .

The biological activity of tert-butyl (2S)-2-bromopropanoate is significant due to its chiral nature. It has been shown to exhibit antimicrobial properties, making it a candidate for further pharmacological studies. Additionally, its structure allows it to interact with biological systems in specific ways that may influence metabolic pathways or enzyme activities .

Several methods exist for synthesizing tert-butyl (2S)-2-bromopropanoate:

  • Bromination of tert-Butyl Propanoate: This method involves treating tert-butyl propanoate with brominating agents such as phosphorus tribromide or N-bromosuccinimide under controlled conditions to introduce the bromine atom at the 2-position.
  • Chiral Pool Synthesis: Utilizing chiral starting materials can lead to the selective formation of the (2S)-enantiomer through asymmetric synthesis techniques.
  • Grignard Reactions: The compound can also be synthesized via Grignard reagents reacting with appropriate carbonyl compounds followed by bromination.

tert-Butyl (2S)-2-bromopropanoate finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chiral Building Block: Due to its chirality, it is used in asymmetric synthesis to produce other chiral compounds.
  • Reagent in

Research on interaction studies involving tert-butyl (2S)-2-bromopropanoate has revealed insights into its reactivity and selectivity in various chemical environments. Studies have shown that this compound can selectively react with certain nucleophiles depending on reaction conditions, which is critical for designing efficient synthetic pathways . Additionally, investigations into its biological interactions suggest potential pathways for drug development.

Several compounds share structural similarities with tert-butyl (2S)-2-bromopropanoate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl 2-bromo-2-methylpropanoate23877-12-50.80
Methyl 2-bromo-2-methylpropanoate23426-63-30.80
tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate1381861-91-10.80
tert-Butyl 3-bromoacetate5445-17-00.84

Uniqueness

What sets tert-butyl (2S)-2-bromopropanoate apart from these similar compounds is its specific chirality at the second carbon position, which influences both its reactivity and biological activity significantly compared to non-chiral or differently substituted analogs.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

208.00989 g/mol

Monoisotopic Mass

208.00989 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

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